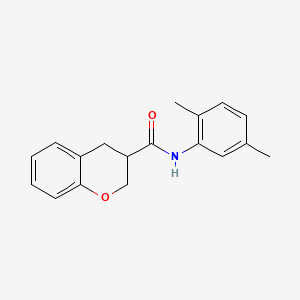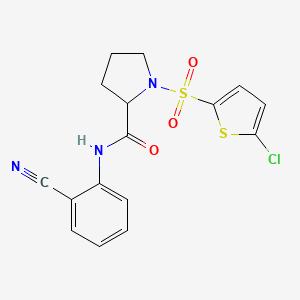
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including 1,2,4-triazole, pyridazine, piperazine, and tetrazole. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via condensation reactions or cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques like NMR and MS .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Interactions
Research on pyridazinone derivatives and related chemical frameworks has led to the development of novel synthetic methodologies. For instance, the study by El-Gaby et al. (2003) explores the synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and other related derivatives through condensation and cycloalkylation reactions, showcasing the versatility of pyridazinone scaffolds in generating diverse heterocyclic compounds (El-Gaby et al., 2003). This research underlines the potential for creating a wide range of biologically active molecules through innovative synthetic strategies.
Biological Applications and Pharmacological Potential
The presence of triazol, tetrazol, and pyridazinone moieties in a compound's structure suggests a broad spectrum of biological and pharmacological activities. For example, Malik and Khan (2014) investigated triazinyl derivatives for their anticonvulsant activities, highlighting the therapeutic potential of triazine derivatives in epilepsy management (Malik & Khan, 2014). Furthermore, compounds with pyridazinone structures have been explored for their analgesic and anti-inflammatory properties, as indicated by Gökçe et al. (2005), who synthesized arylpyridazinones with significant analgesic and anti-inflammatory activities without causing gastric ulcers, a common side effect of many anti-inflammatory drugs (Gökçe et al., 2005).
Antimicrobial and Antitumor Activities
The chemical versatility of compounds containing triazole, tetrazole, and pyridazinone groups also extends to antimicrobial and antitumor activities. Patel et al. (2011) synthesized new pyridine derivatives, including those with piperazine and benzothiazolyl motifs, showing variable and modest antimicrobial activities (Patel et al., 2011). Similarly, antitumor potentials have been identified in imidazotetrazine derivatives, as demonstrated by Stevens et al. (1984), which could inform research into the anticancer applications of related chemical structures (Stevens et al., 1984).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with the heme moiety of cyp-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The compound likely interacts with its targets through the formation of hydrogen bonds. The carbonyl group incorporated in the structure has the ability to form hydrogen bonds . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It is known that compounds with similar structures have exhibited potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
Similar compounds have shown potent inhibitory activities against cancer cell lines, indicating that they may have favorable absorption and distribution properties .
Result of Action
The compound has shown potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . It inhibits the proliferation of cancer cells by inducing apoptosis .
Propiedades
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZWTXQLWEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)
![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)
![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)



